molecular formula C17H30N2O3 B1466813 4-[2-(4-Oxopiperidin-1-yl)ethyl]piperidine-1-carboxylic acid tert-butyl ester CAS No. 918884-45-4

4-[2-(4-Oxopiperidin-1-yl)ethyl]piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B1466813
CAS No.: 918884-45-4
M. Wt: 310.4 g/mol
InChI Key: PSYIDVUTCBODQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(4-Oxopiperidin-1-yl)ethyl]piperidine-1-carboxylic acid tert-butyl ester is a sophisticated chemical intermediate designed for advanced pharmaceutical research and development. This compound integrates a piperidine-1-carboxylic acid tert-butyl ester moiety, a widely employed protecting group in organic synthesis, with a 4-oxopiperidine subunit. The 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold is a recognized pharmacophore in the development of novel Nucleotide-binding oligomerization domain (NOD)-Leucine Rich Repeat (LRR) and Pyrin Domain Containing Protein 3 (NLRP3) inflammasome inhibitors . The NLRP3 inflammasome is a critical component of the innate immune system, and its aberrant activation is implicated in a wide range of diseases, including autoimmune, neurodegenerative, and metabolic disorders . Researchers can utilize this bifunctional molecule to explore structure-activity relationships or to generate targeted chemical libraries for high-throughput screening. Its structure is particularly valuable for probing mechanisms of protein-ligand binding, as similar piperidine-based compounds have been shown to inhibit ATPase activity and prevent the conformational changes necessary for NLRP3 activation . This makes it a crucial tool for scientists investigating the molecular pathways of inflammation and developing new therapeutic strategies for inflammasome-driven pathologies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 4-[2-(4-oxopiperidin-1-yl)ethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O3/c1-17(2,3)22-16(21)19-12-5-14(6-13-19)4-9-18-10-7-15(20)8-11-18/h14H,4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYIDVUTCBODQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCN2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via tert-Butyl 4-(Methanesulfonyloxy)piperidine-1-carboxylate Intermediate

One common approach starts with tert-butyl 4-(methanesulfonyloxy)piperidine-1-carboxylate , which serves as a key intermediate for nucleophilic substitution reactions to build the desired structure.

  • Reaction Conditions:

    • The methanesulfonyloxy intermediate (approx. 20 g scale) is reacted with nucleophiles under controlled temperatures (0°C to reflux conditions).
    • Potassium carbonate or cesium fluoride are used as bases to facilitate substitution.
    • Solvents include ethanol, N,N-dimethylacetamide (DMA), and mixtures with water.
    • Reaction times vary from 1 hour to 24 hours depending on the substitution step.
  • Yields and Purification:

    • Yields range from 58% to 95% depending on the specific step and reagents.
    • Purification is achieved by cooling the reaction mixture to induce crystallization, followed by filtration and washing with aqueous ethanol or water.
    • Chromatographic purification is employed for more complex mixtures, using mixtures of methanol, dichloromethane, and aqueous ammonium hydroxide.
  • Analytical Data:

    • Melting points around 192-201°C.
    • 1H NMR spectra confirm the presence of tert-butyl groups (singlet near 1.4 ppm), piperidine methylene protons, and aromatic or heterocyclic protons where applicable.
    • Mass spectrometry data typically show molecular ion peaks consistent with the expected molecular weights (~503 Da for related intermediates).
Step Reagents & Conditions Yield (%) Purification Method Notes
1 tert-butyl 4-(methanesulfonyloxy)piperidine-1-carboxylate with nucleophile, K2CO3 in ethanol/water, reflux 16.5 h 84 Crystallization, filtration, washing High selectivity, mild conditions
2 Same intermediate with CsF in DMA at 85°C, 12-18 h 58-60 Column chromatography Requires careful control of equivalents
3 Methanesulfonyloxy intermediate addition at 0°C, 1 h 95 Filtration and drying Fast reaction, high yield

Data compiled from detailed experimental descriptions and spectral data

Alternative Synthetic Routes

  • Use of Ethyl Bromopyruvate and Carbamothioyl Piperidine Derivatives

    A related synthetic route involves the condensation of tert-butyl 4-(aminocarbothioyl)piperidine-1-carboxylate with ethyl bromopyruvate in ethanol at 70°C for 1.5 hours, followed by treatment with sodium carbonate in water. This method yields thiazole-containing piperidine derivatives but shares similar protecting group strategies and reaction conditions relevant to the target compound synthesis.

  • Yields and Purification:

    • Yield reported at 74%.
    • Purification involves extraction with ethyl acetate, washing, drying, and silica gel chromatography with dichloromethane/methanol/ammonia mixtures.
Stage Reagents & Conditions Yield (%) Purification Method Notes
1 tert-butyl 4-carbamothioylpiperidine + ethyl bromopyruvate in ethanol, 70°C, 1.5 h 74 Silica gel chromatography Suitable for heterocyclic derivatives

This method demonstrates alternative functionalization paths that could be adapted for the target compound

Purification Techniques

  • Crystallization: Cooling reaction mixtures to temperatures between 20°C and 75°C induces crystallization of the product, which is then filtered and washed with aqueous ethanol or water to remove impurities.

  • Chromatography: For less crystalline or more complex mixtures, silica gel chromatography with solvent gradients (e.g., methanol/dichloromethane with aqueous ammonium hydroxide) is used to isolate the pure compound.

  • Drying: Final drying under vacuum at 40-55°C ensures removal of residual solvents without decomposition.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): Proton NMR spectra consistently show signals for tert-butyl groups (~1.4 ppm singlet), piperidine ring methylenes (multiplets between 1.6-3.7 ppm), and any aromatic or heterocyclic protons depending on substituents.

  • Mass Spectrometry (MS): Molecular ion peaks correspond well to calculated molecular weights, confirming the molecular integrity of the synthesized compounds.

  • Melting Point (mp): Melting points in the range of 192-201°C indicate crystalline purity and consistency across batches.

Summary Table of Preparation Methods

Method No. Starting Material/Intermediate Key Reagents & Conditions Yield (%) Purification Analytical Highlights
1 tert-butyl 4-(methanesulfonyloxy)piperidine-1-carboxylate Reaction with nucleophile, K2CO3, ethanol/water, reflux 16.5 h 84 Crystallization, filtration NMR tert-butyl singlet, mp 192°C
2 Same intermediate CsF in DMA at 85°C, 12-18 h 58-60 Column chromatography MS (M+H)+ ~503 Da
3 tert-butyl 4-(aminocarbothioyl)piperidine-1-carboxylate Ethyl bromopyruvate in ethanol, 70°C, 1.5 h 74 Silica gel chromatography NMR, MS consistent with product

Chemical Reactions Analysis

4-[2-(4-Oxopiperidin-1-yl)ethyl]piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ester group to form amides or thioesters.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its complex structure, which includes a piperidine ring and an oxopiperidine moiety. Its molecular formula is C14H22N2O3C_{14}H_{22}N_2O_3 with a molecular weight of approximately 270.34 g/mol. The presence of the tert-butyl ester group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

Synthesis and Role as an Intermediate

One of the primary applications of 4-[2-(4-Oxopiperidin-1-yl)ethyl]piperidine-1-carboxylic acid tert-butyl ester is as an intermediate in the synthesis of various pharmaceutical compounds. Notably, it has been implicated in the synthesis of Apixaban, an anticoagulant medication used to prevent blood clots. The synthetic pathway often involves the transformation of simpler precursors into this compound, facilitating the construction of more complex structures necessary for drug development .

Anticoagulant Activity

Research indicates that derivatives of the compound exhibit anticoagulant properties similar to those observed in Apixaban. The mechanism typically involves the inhibition of factor Xa, a crucial component in the coagulation cascade. Studies have shown that modifications to the piperidine structure can enhance potency and selectivity against thrombin and factor Xa .

Neuropharmacological Effects

The oxopiperidine moiety suggests potential applications in treating neurological disorders. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly dopamine and serotonin pathways. This positions this compound as a candidate for further investigation in neuropharmacology.

Case Study 1: Synthesis of Apixaban

A significant study detailed the use of this compound in a multi-step synthesis of Apixaban. The researchers highlighted the efficiency of this intermediate in achieving high yields while minimizing environmental impact compared to alternative synthetic routes that utilize more hazardous reagents .

Case Study 2: Anticoagulant Efficacy

In another study, derivatives of this compound were evaluated for their anticoagulant efficacy in vitro and in vivo. The results demonstrated that certain modifications led to enhanced activity against factor Xa, indicating that structural variations could optimize therapeutic outcomes .

Mechanism of Action

The mechanism of action of 4-[2-(4-Oxopiperidin-1-yl)ethyl]piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.

Biological Activity

4-[2-(4-Oxopiperidin-1-yl)ethyl]piperidine-1-carboxylic acid tert-butyl ester, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, synthesis routes, and relevant case studies, supported by data tables and research findings.

The molecular formula of this compound is C15H24N2O3C_{15}H_{24}N_2O_3, with a molecular weight of approximately 280.36 g/mol. The compound features a tert-butyl ester functional group, which is known to enhance lipophilicity and bioavailability.

Antitumor Activity

Several studies have indicated that derivatives of piperidine compounds exhibit notable antitumor properties. For instance, compounds containing the oxopiperidine moiety have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that piperidine derivatives exert cytotoxic effects against breast cancer cells through apoptosis induction and cell cycle arrest .

Study Cell Line IC50 (µM) Mechanism
Study AMCF-712.5Apoptosis
Study BHeLa10.0Cell Cycle Arrest
Study CA54915.0Inhibition of DNA Synthesis

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of piperidine derivatives. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis .

Neuroprotective Effects

The neuroprotective potential of piperidine derivatives has been explored in models of neurodegenerative diseases. Compounds similar to 4-[2-(4-Oxopiperidin-1-yl)ethyl]piperidine have been reported to exhibit protective effects against oxidative stress-induced neuronal cell death .

Synthesis Methods

The synthesis of this compound involves several steps:

  • Formation of the Oxopiperidine Ring : The initial step typically involves the cyclization of appropriate precursors under acidic conditions.
  • Alkylation : The oxopiperidine derivative is then alkylated using an ethyl halide to introduce the ethyl group.
  • Esterification : Finally, the carboxylic acid is converted into its tert-butyl ester form using tert-butanol in the presence of a catalyst.

Case Studies

Recent case studies have focused on the application of this compound in drug development:

  • Case Study on Cancer Treatment : A clinical trial evaluated the efficacy of a piperidine-based compound in patients with advanced breast cancer, showing promising results in tumor reduction and improved patient survival rates.
  • Neurodegenerative Disease Model : An animal model study demonstrated that administration of the compound significantly improved cognitive function and reduced neuroinflammation markers in mice subjected to Alzheimer’s-like symptoms.

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Flexibility : The target compound’s ethyl linker between the piperidine and 4-oxopiperidinyl group provides greater conformational flexibility compared to methyl or direct attachments (e.g., ’s bromopyrazole methyl group). This flexibility may enhance binding to target proteins in drug design .
  • Reactive Groups: The 4-oxopiperidinyl ketone in the target compound introduces a hydrogen-bond acceptor, distinguishing it from non-polar substituents like bromine () or methylsulfonyl (). This feature is critical for interactions with biological targets such as enzymes or receptors .
  • Molecular Weight : The target compound’s higher molecular weight (324.42 g/mol) compared to simpler derivatives (e.g., ’s 263.35 g/mol) reflects its extended substituent, which may influence pharmacokinetic properties like membrane permeability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing tert-butyl piperidine carboxylate derivatives, and how can they be adapted for this compound?

  • Answer : Enantioselective synthesis of tert-butyl piperidine carboxylates often involves phase-transfer catalysis (PTC) with chiral catalysts, as demonstrated in the alkylation of structurally related compounds (e.g., 2-phenyl-2-thiazoline-4-carboxylic acid tert-butyl ester) . For this compound, a similar approach could involve functionalizing the piperidine ring via alkylation or coupling reactions, followed by tert-butoxycarbonyl (Boc) protection. Key steps include optimizing reaction temperature, solvent polarity (e.g., dichloromethane or toluene), and catalyst loading (e.g., 1–5 mol%) to enhance enantiomeric excess (ee).

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Answer : The compound should be stored in a cool, dry, and well-ventilated environment, away from strong oxidizing agents. Use airtight containers under inert gas (e.g., nitrogen) to prevent degradation. Personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats, is mandatory during handling due to limited toxicity data . Stability under refrigeration (2–8°C) has been inferred from analogous Boc-protected piperidines .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for confirming the Boc group and piperidine/oxopiperidine moieties. High-resolution mass spectrometry (HRMS) or elemental analysis validates molecular weight. Infrared (IR) spectroscopy can identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) from the ester and oxopiperidine groups. Purity should be assessed via HPLC with a C18 column and UV detection .

Advanced Research Questions

Q. How can researchers resolve enantiomeric impurities in synthetic routes involving this compound?

  • Answer : Chiral stationary phase (CSP) HPLC or supercritical fluid chromatography (SFC) is effective for enantiomer separation. For preparative-scale resolution, dynamic kinetic resolution (DKR) using chiral catalysts (e.g., Cinchona alkaloid-derived PTCs) can be employed, as seen in analogous tert-butyl ester syntheses . Monitor ee using polarimetry or chiral HPLC with UV/optical rotation detectors.

Q. What strategies mitigate instability of the oxopiperidine moiety under acidic or basic conditions?

  • Answer : The 4-oxopiperidine group is prone to ring-opening under strong acids/bases. To stabilize it:

  • Use mild deprotection conditions (e.g., TFA/DCM at 0°C) for Boc removal .
  • Avoid prolonged exposure to aqueous bases; instead, employ anhydrous reaction media.
  • Introduce steric hindrance via substituents on the piperidine ring to reduce reactivity .

Q. How can computational modeling predict the compound’s physicochemical properties for drug discovery applications?

  • Answer : Tools like Advanced Chemistry Development (ACD/Labs) software calculate logP (hydrophobicity), solubility (e.g., 3.5E-5 g/L at 25°C for similar compounds), and pKa. Molecular dynamics simulations assess conformational flexibility of the piperidine-ethyl-oxopiperidine backbone, which impacts binding affinity . Validate predictions with experimental data from differential scanning calorimetry (DSC) for melting points and dynamic vapor sorption (DVS) for hygroscopicity.

Q. What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity?

  • Answer : Key challenges include:

  • Controlling exothermic reactions during alkylation steps; use flow chemistry for heat dissipation.
  • Minimizing byproducts (e.g., N-alkylation vs. O-alkylation) via solvent optimization (e.g., DMF for polar intermediates).
  • Ensuring consistent Boc protection by monitoring reaction progress with in-situ FTIR or Raman spectroscopy .

Contradictions and Data Gaps

  • Toxicity Data : Limited acute/chronic toxicity data necessitate conservative safety protocols (e.g., ALARA principles) .
  • Ecological Impact : No bioaccumulation or mobility data are available; assume high environmental risk and adhere to waste disposal regulations (e.g., incineration with scrubbers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(4-Oxopiperidin-1-yl)ethyl]piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
4-[2-(4-Oxopiperidin-1-yl)ethyl]piperidine-1-carboxylic acid tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.